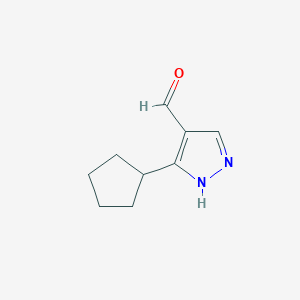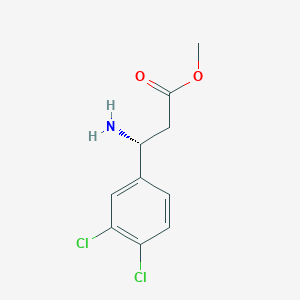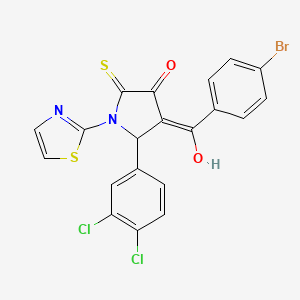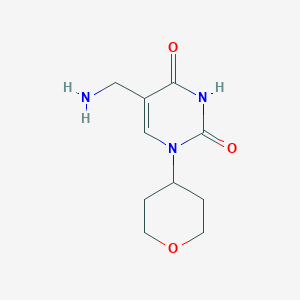![molecular formula C10H16MnN2Na2O10 B14881886 disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate is a complex compound known for its chelating properties. It is often used in various scientific and industrial applications due to its ability to bind metal ions. This compound is particularly significant in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate typically involves the reaction of manganese salts with ethylenediaminetetraacetic acid (EDTA) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated pH control systems to maintain the desired reaction environment.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the manganese ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include various metal salts (e.g., copper, zinc, iron) and chelating agents. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal binding and stability.
Major Products
The major products formed from reactions involving this compound are metal-chelate complexes. These complexes are often used in various applications, including analytical chemistry and industrial processes.
Scientific Research Applications
Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: Employed in biochemical assays to remove metal ions that may interfere with enzymatic reactions.
Medicine: Utilized in diagnostic imaging as a contrast agent due to its ability to bind metal ions.
Industry: Applied in water treatment processes to remove heavy metals and in the formulation of detergents and cleaning agents.
Mechanism of Action
The primary mechanism of action of disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate involves chelation, where the compound binds to metal ions through its multiple carboxylate and amine groups. This binding forms stable, water-soluble complexes that can be easily removed or analyzed. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and sequestration.
Comparison with Similar Compounds
Similar Compounds
- Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+)
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate is unique due to its specific binding affinity for manganese ions, which makes it particularly useful in applications requiring manganese chelation. Compared to similar compounds like EDTA and DTPA, it offers distinct advantages in terms of selectivity and stability of the formed complexes.
Properties
Molecular Formula |
C10H16MnN2Na2O10 |
|---|---|
Molecular Weight |
425.16 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate |
InChI |
InChI=1S/C10H16N2O8.Mn.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 |
InChI Key |
FFKRZVBWSYPCFK-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


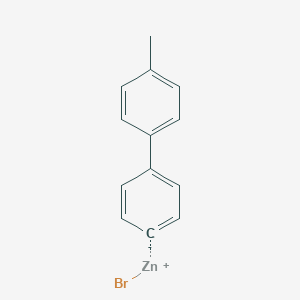
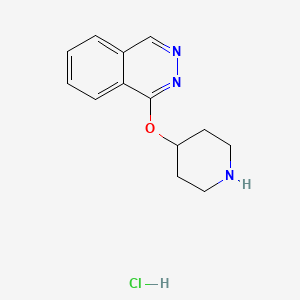

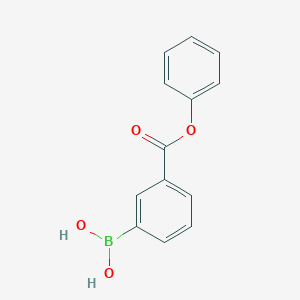
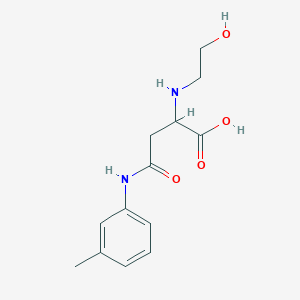

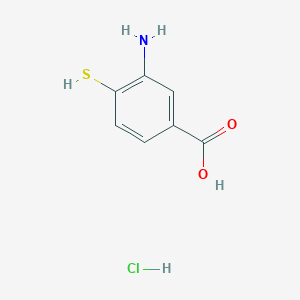
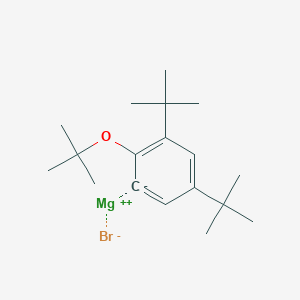
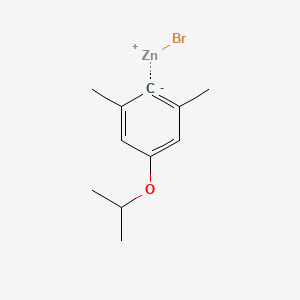
![2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881868.png)
